2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and a thiophene ring attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a thiophene derivative using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo-thiophene intermediate is then reacted with a benzenesulfonamide derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and subsequent reactions, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiophene ring and other functional groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of thiophene derivatives.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a range of substituted thiophene derivatives.
Scientific Research Applications
2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and sulfonamide group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylthiophene: Another brominated thiophene derivative used in organic synthesis.
Thiophene-2-sulfonamide: A related compound with similar functional groups but lacking the bromine atom.
Uniqueness
2-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a bromine atom and a methoxy group on the thiophene ring, along with the benzenesulfonamide moiety, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c1-18-12(10-6-7-19-9-10)8-15-20(16,17)13-5-3-2-4-11(13)14/h2-7,9,12,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSFQYMTDLAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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